molecular formula C10H8BrFO B1376941 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260007-55-3

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1376941
CAS No.: 1260007-55-3
M. Wt: 243.07 g/mol
InChI Key: IYENTJQOLSXUQB-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the naphthalene ring.

    Cyclization: Formation of the dihydronaphthalenone structure through intramolecular reactions.

    Purification: Isolation and purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones.

    Reduction: Reduction reactions might yield dihydro derivatives with different substitution patterns.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the naphthalene ring.

Scientific Research Applications

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a lead compound in drug discovery, particularly for its potential interactions with biological targets.

    Industry: Application in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoro-1-naphthalenone: Similar structure but without the dihydro component.

    6-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom.

    5-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.

Uniqueness

The unique combination of bromine and fluorine atoms in 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one might confer distinct electronic properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENTJQOLSXUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2Br)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744315
Record name 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260007-55-3
Record name 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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